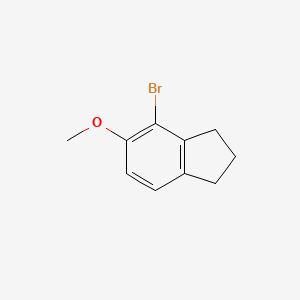

4-Bromo-5-methoxy-2,3-dihydro-1H-indene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

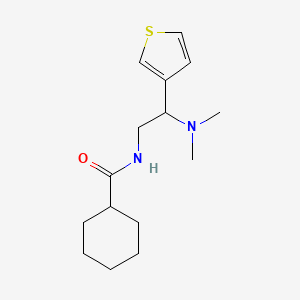

4-Bromo-5-methoxy-2,3-dihydro-1H-indene, also known as 4-bromo-5-methoxyindane, is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-Bromo-5-methoxy-2,3-dihydro-1H-indene is 1S/C10H11BrO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Electrochemical Bromination

Kulangiappar et al. (2014) explored the electrochemical bromination of 4-methoxy toluene, a process potentially relevant to the synthesis of brominated indene derivatives. They demonstrated two-phase electrolysis yielding brominated products in high yields, highlighting a methodology that could be adapted for compounds like "4-Bromo-5-methoxy-2,3-dihydro-1H-indene" for specific applications, such as intermediates in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Synthesis of Biologically Active Compounds

Akbaba et al. (2010) detailed the total synthesis of a biologically active, naturally occurring dibromo compound, underscoring the potential of brominated compounds in the development of pharmaceuticals and bioactive molecules. This suggests that "4-Bromo-5-methoxy-2,3-dihydro-1H-indene" might find applications in the synthesis of complex molecules with biological activity (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzene derivatives for photodynamic therapy, a technique used in cancer treatment. Their work suggests the potential of brominated methoxybenzene derivatives in creating compounds that generate singlet oxygen for therapeutic applications, hinting at possible research avenues for "4-Bromo-5-methoxy-2,3-dihydro-1H-indene" (Pişkin, Canpolat, & Öztürk, 2020).

Solar Cell Applications

Jin et al. (2016) investigated the use of brominated compounds in polymer solar cells, showing how modifications to electron acceptors can enhance photovoltaic performance. This research indicates the potential utility of brominated indenes in improving the efficiency of organic solar cells (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Catalyzed Synthesis of Indenes

Rao, Kaswan, Parang, and Kumar (2015) explored indium triflate-catalyzed microwave-assisted alkenylation of methoxyphenols, leading to the synthesis of indenes. This demonstrates the synthetic versatility of methoxyphenol derivatives, suggesting potential pathways for the synthesis or modification of compounds like "4-Bromo-5-methoxy-2,3-dihydro-1H-indene" for various applications (Rao, Kaswan, Parang, & Kumar, 2015).

Safety And Hazards

The safety data sheet (MSDS) for 4-Bromo-5-methoxy-2,3-dihydro-1H-indene can be found online . It’s important to handle this compound with appropriate safety measures.

Relevant Papers There are peer-reviewed papers and technical documents related to 4-Bromo-5-methoxy-2,3-dihydro-1H-indene available at Sigma-Aldrich . For more detailed information, you may want to refer to these documents.

Propriétés

IUPAC Name |

4-bromo-5-methoxy-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKKBHQKLIPALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2)C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methoxy-2,3-dihydro-1H-indene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586114.png)

![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)

![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2586119.png)

![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)

![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B2586134.png)